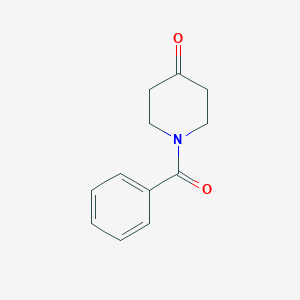

N-Benzoyl-4-piperidone

Descripción general

Descripción

N-Benzoyl-4-piperidone is a heterocyclic organic compound that features a piperidine ring with a benzoyl group attached to the nitrogen atom. This compound is of significant interest in medicinal chemistry due to its versatile applications in drug synthesis and its role as an intermediate in various chemical reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: N-Benzoyl-4-piperidone can be synthesized through multiple methods. One common approach involves the reaction of benzylamine with methyl acrylate under microwave radiation, followed by Dieckmann condensation and subsequent decarboxylation . Another method includes the reaction of benzylamine with an acrylate in the presence of an alcohol-based organic solvent, followed by condensation with an organic base such as sodium methoxide or potassium tert-butoxide .

Industrial Production Methods: For industrial-scale production, a one-pot reaction method is often employed to enhance yield and purity. This involves the use of specific reaction conditions, such as controlled microwave radiation power and temperature, to optimize the synthesis process .

Análisis De Reacciones Químicas

Types of Reactions: N-Benzoyl-4-piperidone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can yield secondary amines or alcohols.

Substitution: It can participate in nucleophilic substitution reactions, where the benzoyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted piperidones, secondary amines, and alcohols, depending on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Chemical Synthesis

N-Benzoyl-4-piperidone can be synthesized through various methods, often involving the acylation of 4-piperidone. The synthesis process typically includes:

- Acylation Reaction : The reaction of 4-piperidone with benzoyl chloride or benzoyl anhydride under basic conditions to yield this compound.

- Yield and Purity : The synthesis generally provides high yields and purity, making it suitable for further applications in medicinal chemistry .

Pharmacological Applications

This compound exhibits a range of pharmacological activities, which can be summarized as follows:

- Antiviral Activity : Recent studies have identified derivatives of piperidones, including this compound, as potential inhibitors of influenza viruses. These compounds interact with hemagglutinin (HA), a key protein involved in viral entry into host cells, thereby preventing infection .

- Histamine H1 Receptor Antagonism : this compound has been noted for its antagonistic effects on the histamine H1 receptor, which is significant in the treatment of allergic reactions and other histamine-related conditions .

- Pain Management : As a piperidine derivative, this compound has been explored for its analgesic properties, contributing to the development of new pain management therapies .

Case Studies

Several studies demonstrate the effectiveness of this compound in various therapeutic contexts:

Case Study 1: Antiviral Efficacy

In a study evaluating the antiviral potential of N-benzyl 4,4-disubstituted piperidine derivatives against influenza A virus, researchers found that modifications to the piperidine structure significantly influenced antiviral activity. Specifically, compounds retaining the benzyl moiety exhibited enhanced efficacy against H1N1 strains, suggesting that similar structural motifs like this compound could be explored for developing effective antiviral agents .

Case Study 2: Histamine Receptor Binding

Research investigating the binding affinity of various piperidine derivatives to histamine receptors highlighted that this compound showed promising results as an H1 receptor antagonist. This property could lead to its application in treating allergic conditions or as a sedative .

Comparative Analysis Table

| Property | This compound | Other Piperidine Derivatives |

|---|---|---|

| Synthesis Method | Acylation with benzoyl chloride | Varies by derivative |

| Antiviral Activity | Moderate against influenza | Varies; some more potent |

| H1 Antagonism | Yes | Yes; varies by structure |

| Analgesic Properties | Potentially effective | Varies; many known analgesics |

Mecanismo De Acción

The mechanism of action of N-Benzoyl-4-piperidone involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and the structure of the derivatives formed from this compound .

Comparación Con Compuestos Similares

N-Benzoyl-4-piperidone can be compared with other similar compounds, such as:

N-Benzyl-4-piperidone: This compound is also used in medicinal chemistry and has similar applications but differs in the substituent attached to the nitrogen atom.

4-Piperidone: A simpler structure without the benzoyl group, used in various synthetic applications.

N-Acylpiperidine derivatives: These compounds have different acyl groups attached to the nitrogen atom and exhibit diverse biological activities.

This compound is unique due to its specific benzoyl group, which imparts distinct chemical properties and reactivity, making it valuable in the synthesis of specialized pharmaceuticals and other organic compounds.

Actividad Biológica

N-Benzoyl-4-piperidone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological properties, focusing on its antiviral and antifungal activities, as well as its electrochemical behavior, which may contribute to its pharmacological profile.

Chemical Structure and Synthesis

This compound belongs to the piperidine class of compounds, characterized by a piperidine ring substituted with a benzoyl group. The synthesis typically involves the reaction of 4-piperidone with benzoyl chloride or benzoyl anhydride under basic conditions. This structural modification enhances the compound's biological activity compared to unsubstituted piperidones.

Antiviral Activity

Recent studies have highlighted the potential of this compound derivatives as antiviral agents, particularly against influenza viruses.

Key Findings:

- Mechanism of Action : N-benzyl-4,4-disubstituted piperidines, which include this compound analogs, act as fusion inhibitors against the influenza A virus. They interfere with hemagglutinin-mediated membrane fusion, which is crucial for viral entry into host cells .

- Structure-Activity Relationship (SAR) : The presence of specific substituents on the piperidine ring significantly influences antiviral potency. For instance, modifications at the R1 and R2 positions are critical for maintaining activity, with certain configurations demonstrating enhanced efficacy against H1N1 strains .

Data Table: Antiviral Activity of N-Benzyl-4-Piperidine Derivatives

| Compound | R1 | R2 | EC50 (µM) | CC50 (µM) |

|---|---|---|---|---|

| 1 | Bn | Bn | 9.3 | 100 |

| 2 | Bn | 4-FBn | 1.9 | 79 |

| 3 | - | Bn | >100 | >100 |

| 4 | H | Bn | >100 | >100 |

EC50: Effective concentration for 50% inhibition; CC50: Concentration causing 50% cytotoxicity.

Antifungal Activity

In addition to antiviral properties, this compound derivatives have been evaluated for antifungal activity.

Research Insights:

- Activity Against Fungi : A study reported that various derivatives exhibited promising antifungal activity against clinically relevant strains such as Candida and Aspergillus. The mechanism appears to involve inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes .

- Promising Candidates : Among tested compounds, certain derivatives showed significant growth inhibition at low concentrations, indicating their potential as antifungal agents.

Electrochemical Behavior

The electrochemical properties of this compound have also been investigated, revealing insights into its reactivity and stability.

Findings:

- A strong correlation was observed between experimental and theoretical oxidation potentials for N-benzyl-4-piperidones, suggesting that these compounds undergo predictable electrochemical processes . This behavior may influence their biological activity by affecting how they interact with cellular targets.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-Benzoyl-4-piperidone derivatives, and how can reaction conditions be optimized for high yields?

this compound derivatives are typically synthesized via multicomponent reactions involving N-benzyl-4-piperidone, amines, and activated esters or isocyanides. For example, reactions in methanol (MeOH) with 4-fluorobenzylamine and benzyl isocyanide yield products with >90% efficiency under ambient conditions . Optimization involves solvent choice (polar aprotic solvents enhance reactivity), stoichiometric ratios, and temperature control. Catalytic additives like acetic acid can stabilize intermediates, while HPLC monitoring ensures purity .

Q. How are spectroscopic techniques (NMR, FT-IR) employed to characterize this compound derivatives?

- 1H/13C NMR : Used to confirm substitution patterns on the piperidine ring. For instance, downfield shifts in carbonyl carbons (~170 ppm) and aromatic protons (δ 7.2–7.5 ppm) validate benzoyl group attachment .

- FT-IR : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-N stretch) confirm functional groups. Discrepancies in peak positions may indicate tautomerism or hydrogen bonding .

Q. What are the key reactivity trends of the piperidone ring in nucleophilic or electrophilic substitutions?

The 4-piperidone ring undergoes nucleophilic attack at the carbonyl carbon, enabling amide or ester formation. Electrophilic substitutions (e.g., alkylation) occur at the nitrogen or adjacent carbons. Steric hindrance from the benzoyl group often directs reactivity to the less hindered positions .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict the reactivity or bioactivity of this compound derivatives?

- DFT Calculations : Analyze HOMO-LUMO gaps to predict charge transfer and reactive sites. For example, a small HOMO-LUMO gap (~4 eV) correlates with higher chemical reactivity .

- Molecular Docking : Used to study binding affinities with biological targets (e.g., influenza H1N1 neuraminidase). Docking scores (e.g., −8.5 kcal/mol) guide structure-activity relationships (SAR) for antiviral activity .

Q. How do crystallographic studies resolve contradictions in spectroscopic data for structurally similar derivatives?

Single-crystal X-ray diffraction (SC-XRD) provides unambiguous confirmation of stereochemistry and bond lengths. For example, SC-XRD can distinguish between axial and equatorial substituents on the piperidine ring, resolving NMR signal ambiguities .

Q. What strategies improve the metabolic stability of this compound-based inhibitors in preclinical studies?

- Structural Modifications : Introducing electron-withdrawing groups (e.g., -CF₃) or bulky substituents reduces CYP450 enzyme-mediated oxidation .

- Prodrug Approaches : Masking the carbonyl group as a ketal or ester enhances bioavailability. For example, methoxycarbonyl derivatives show prolonged half-lives in vitro .

Q. How are isotopic labeling or kinetic isotope effects (KIEs) applied to study reaction mechanisms involving this compound?

Deuterium labeling at the α-position of the piperidone ring (e.g., C-3) helps identify rate-determining steps in hydrogen abstraction reactions. KIEs > 2 indicate significant C-H bond cleavage in the transition state .

Q. Methodological Considerations

Q. What analytical workflows are recommended for purity assessment and impurity profiling?

- HPLC-MS : Quantifies main product (>95% purity) and identifies impurities (e.g., unreacted starting materials) using reverse-phase C18 columns and acetonitrile/water gradients .

- Elemental Analysis : Validates stoichiometry; discrepancies >0.4% in carbon content suggest incomplete purification .

Q. How can solvent effects influence the tautomeric equilibrium of this compound derivatives?

Polar solvents (e.g., DMSO) stabilize enol tautomers via hydrogen bonding, while nonpolar solvents (e.g., toluene) favor keto forms. UV-Vis spectroscopy (λmax shifts) and NMR titration experiments quantify tautomeric ratios .

Q. Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported biological activities of structurally analogous derivatives?

- SAR Re-evaluation : Compare substituent effects across studies. For example, 4-fluorobenzyl vs. 4-isopropylbenzyl groups may alter steric bulk, impacting target binding .

- Assay Variability : Control for differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources (recombinant vs. native) that affect IC50 values .

Propiedades

IUPAC Name |

1-benzoylpiperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c14-11-6-8-13(9-7-11)12(15)10-4-2-1-3-5-10/h1-5H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZAXGZYPZGEVBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=O)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80179425 | |

| Record name | N-Benzoyl-4-piperidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80179425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24686-78-0 | |

| Record name | 1-Benzoyl-4-piperidone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24686-78-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Benzoyl-4-piperidinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024686780 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Benzoyl-4-piperidone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97564 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Benzoyl-4-piperidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80179425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-benzoyl-4-piperidone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.174 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Benzoyl-4-piperidinone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NSA9KD42VW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.